2-(4-bromophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
Description
2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is an organic compound that features a bromophenoxy group and a methoxybenzylidene moiety
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJWZNRNHYBTBA-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303087-39-0 | |
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-METHOXYBENZYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide typically involves the reaction of 4-bromophenol with 3-methoxybenzaldehyde in the presence of a suitable base to form the intermediate 4-bromophenoxy-3-methoxybenzaldehyde. This intermediate is then reacted with propanohydrazide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in halogen bonding, while the methoxybenzylidene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide
- 2-(4-fluorophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide
- 2-(4-iodophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide
Uniqueness
2-(4-bromophenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and properties compared to its chloro, fluoro, and iodo analogs.
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